(1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
CAS No.: 1820607-99-5
Cat. No.: VC5585680
Molecular Formula: C17H19NO
Molecular Weight: 253.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820607-99-5 |
|---|---|
| Molecular Formula | C17H19NO |
| Molecular Weight | 253.345 |
| IUPAC Name | (1-benzyl-2-methyl-3H-indol-2-yl)methanol |
| Standard InChI | InChI=1S/C17H19NO/c1-17(13-19)11-15-9-5-6-10-16(15)18(17)12-14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 |
| Standard InChI Key | VFPUNKRCFITCMT-UHFFFAOYSA-N |
| SMILES | CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s backbone consists of a 2,3-dihydro-1H-indole framework, a partially saturated indole derivative. Key substituents include:
-
A benzyl group (C₆H₅CH₂) at the N1 position, enhancing lipophilicity and potential receptor-binding interactions.
-
A methyl group at the C2 position, contributing to steric effects and metabolic stability.
-
A hydroxymethyl group (-CH₂OH) at the C2 position, enabling hydrogen bonding and derivatization opportunities.
Table 1: Molecular Properties of (1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol
| Property | Value |
|---|---|
| CAS Number | 1820607-99-5 |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | (1-Benzyl-2-methyl-3H-indol-2-yl)methanol |
| SMILES | CC1(CC2=CC=CC=C2N1CC3=CC=CC=C3)CO |
| InChI Key | VFPUNKRCFITCMT-UHFFFAOYSA-N |
The compound’s stereochemistry and conformational flexibility are influenced by the dihydroindole ring, which adopts a semi-planar structure due to partial saturation.
Synthesis and Optimization Strategies
Reaction Optimization
Critical parameters for maximizing yield and purity include:
-
Temperature Control: Reactions often require heating to 120°C in polar aprotic solvents like acetonitrile .
-
Base Selection: Potassium carbonate (K₂CO₃) is frequently employed to deprotonate intermediates and drive reactions forward .
-
Purification Techniques: Column chromatography with gradients of n-hexane and ethyl acetate is standard for isolating the target compound from byproducts like aza-Michael adducts .
Physicochemical Properties
Solubility and Stability
While solubility data for (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol remain unreported, analogous indole derivatives exhibit moderate solubility in organic solvents like dichloromethane and ethanol. The hydroxymethyl group may enhance aqueous solubility compared to non-polar indole analogs .
Thermal Properties
The compound’s thermal stability is inferred from its molecular structure. The benzyl and methyl groups likely increase melting and boiling points relative to simpler indoles. For comparison, 2-methyl-1H-indole-3-methanol (CAS 6967-71-1) has a boiling point of 365.7°C and a density of 1.221 g/cm³ , suggesting similar thermochemical behavior.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
-
Benzyl Substitution: Analogous compounds with chlorobenzyl groups (e.g., [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol) show altered bioactivity due to increased electrophilicity.
-
Methyl Position: Methyl groups at C2 stabilize the indole ring, reducing metabolic degradation compared to unsubstituted analogs.
Applications and Future Directions
Pharmaceutical Development
The compound’s anticancer profile positions it as a candidate for lead optimization in oncology. Potential strategies include:
-
Prodrug Design: Esterification of the hydroxymethyl group to improve bioavailability.
-
Combination Therapies: Synergistic use with checkpoint inhibitors or DNA-damaging agents.
Industrial and Research Use
As a research chemical, it serves as a building block for synthesizing indole-based libraries. Industrial applications could expand into agrochemicals, given indoles’ roles in plant growth regulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume